1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Description
Properties
IUPAC Name |
1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYZGMVXFGQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568902 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148918-78-9 | |
| Record name | 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain Selection and Fermentation Conditions
The submerged fermentation of Shiraia bambusicola has been identified as a primary biological route for shiraiarin production. This fungal strain synthesizes the compound during the stationary phase, with yields influenced by carbon and nitrogen sources. Lactose emerged as the optimal carbon source, generating 12.8 mg/L of shiraiarin, compared to negligible yields from glucose or sucrose. Sodium nitrate (NaNO₃) enhanced production at 3.0 g/L, while ammonium-based nitrogen sources suppressed synthesis.
The fermentation process occurs under alkaline conditions, with a pH range of 8.0–8.5 favoring shiraiarin accumulation. Sporulation inversely correlates with yield, necessitating pH control to inhibit spore formation.
Process Optimization
Key parameters for maximizing yield include:
Post-fermentation, the compound is extracted using ethyl acetate and purified via silica gel chromatography. Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) confirm structural integrity, with characteristic peaks at m/z 285 [M+H]⁺ and aromatic proton signals between δ 6.8–7.6 ppm.
Organocatalyzed Benzannulation for Anthraquinone Synthesis
Reaction Mechanism and Catalysis
Organocatalyzed benzannulation provides a chemical route to anthracene-9,10-dione derivatives. The reaction employs B3LYP/6-31G++* level computational modeling to optimize dienophile conformations. Frontier molecular orbital analysis reveals charge transfer interactions between electron-deficient dienophiles and anthracene precursors.
Synthetic Procedure
A representative protocol involves:
-
Dissolving 1,4-dihydroxyanthracene-9,10-dione (1.0 equiv) in dry dichloromethane.
-
Adding 1H-pyrrole-2-carbonyl chloride (1.2 equiv) and NaH (1.5 equiv) in DMF.
The product is isolated via column chromatography (hexane:ethyl acetate, 3:1), yielding 85–90% pure shiraiarin. Key spectroscopic data include:
Chemical Synthesis via Acylation Reactions
Acyl Chloride Coupling
Aminoanthraquinone derivatives serve as precursors for shiraiarin synthesis. The process involves:
Reaction Conditions and Yield Optimization
-
Solvent : Anhydrous DMF enhances reaction efficiency.
-
Temperature : Reflux at 110°C for 24 hours achieves 93% conversion.
-
Workup : Evaporating DMF under reduced pressure and recrystallizing from chloroform yields orange crystals.
Comparative Analysis of Production Methods
| Method | Yield (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| Microbial Fermentation | 12.8 mg/L | 95 | 14–21 days | Moderate |
| Organocatalyzed | 85–90 | 98 | 24–48 hours | High |
| Acylation | 90–93 | 97 | 24 hours | High |
Key Observations :
-
Microbial fermentation offers sustainability but suffers from low yield and long incubation.
-
Organocatalyzed synthesis provides rapid, high-yield production but requires toxic solvents.
-
Acylation routes balance efficiency and scalability but involve multi-step purification.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the compound, leading to derivatives with different biological activities .
Scientific Research Applications
Biological Activities
Antitumor Properties
Shiraiarin has been extensively studied for its antitumor effects. Research indicates that it induces oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant in the context of cancer treatment, where oxidative stress can disrupt cellular functions and promote apoptosis in malignant cells. For instance, studies have shown that shiraiarin demonstrates significant cytotoxicity against various cancer cell lines, including lung cancer (A-549) with an IC50 value of approximately 4.56 μM .
Antibacterial Effects
The compound also exhibits antibacterial properties against a range of bacterial strains. It has been reported to effectively target both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria is generally low, indicating potent antibacterial activity . This makes shiraiarin a candidate for developing new antimicrobial agents.
Synthesis and Production
Shiraiarin is primarily produced through the fermentation of the fungus Shiraia bambusicola. The yield of this compound can be influenced by various factors such as the carbon source used during fermentation; lactose has been identified as particularly effective for maximizing production . Additionally, nitrogen sources like sodium nitrate have been found to stimulate shiraiarin production while others may inhibit it .
Potential Therapeutic Applications
Cancer Treatment
Given its antitumor properties, shiraiarin holds promise as a therapeutic agent in oncology. Its ability to induce oxidative stress specifically in cancer cells could be exploited to develop targeted cancer therapies that minimize damage to healthy tissues .
Antimicrobial Development
The antibacterial properties of shiraiarin suggest potential applications in treating bacterial infections. Its effectiveness against resistant bacterial strains could be particularly valuable in an era where antibiotic resistance is a growing concern .
Case Studies and Research Findings
Several studies have documented the efficacy of shiraiarin in various experimental settings:
- A study demonstrated that shiraiarin effectively inhibited the growth of Escherichia coli and Vibrio anguillarum, showcasing its potential as a broad-spectrum antimicrobial agent .
- Another investigation highlighted its cytotoxic effects on human lung cancer cells (A-549), reinforcing its role as a promising candidate for cancer therapy .
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound exerts its antibacterial activity by disrupting the cell membrane and inhibiting essential enzymes. Its antitumor activity is primarily due to its ability to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione is similar to other anthraquinone derivatives, such as emodin and physcion. it is unique in its specific substitution pattern, which contributes to its distinct biological activities.
Similar Compounds
Emodin: Known for its laxative and anticancer properties.
Physcion: Exhibits antifungal and anticancer activities.
Aloe-emodin: Used for its laxative effects and potential anticancer properties.
The unique combination of hydroxyl, methoxy, and methyl groups in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .
Biological Activity
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, commonly known as shiraiarin , is an organic compound belonging to the anthraquinone class. This compound has garnered attention due to its notable biological activities, particularly in pharmacology. This article explores its biological activity, including antitumor and antibacterial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.26 g/mol. Its structure features two hydroxyl groups and one methoxy group attached to the anthracene core, which significantly contributes to its unique chemical properties and biological activities .
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inducing oxidative stress in cancer cells. This oxidative stress can lead to apoptosis (programmed cell death), making it a potential candidate for cancer treatment. Studies have shown that the compound can alter cellular functions by targeting specific enzymes and proteins involved in cell proliferation and apoptosis .
Antibacterial Activity
The compound also demonstrates antibacterial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes, which can inhibit bacterial growth. This property is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria .
Synthesis Methods
This compound can be synthesized through several methods. One notable approach involves the submerged culture of the fungus Shiraia bambusicola, which has been shown to produce this anthraquinone compound effectively .
Case Study: Antitumor Efficacy
A study published in the Journal of Microbiology and Biotechnology highlighted the antitumor efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations of the compound, suggesting its potential as a chemotherapeutic agent .
Case Study: Antibacterial Activity
Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The study demonstrated that this compound exhibited effective inhibition zones in agar diffusion assays, indicating its potential application as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells. This process involves generating reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. The compound's interaction with cellular pathways related to apoptosis further enhances its potential as a therapeutic agent in oncology .
Q & A
Q. What are the optimal synthetic routes for 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of anthracene-9,10-dione derivatives. Key steps include hydroxylation, methylation, and methoxylation. For example:
- Hydroxylation : Use NaOH in aqueous or methanol solutions under controlled heating (60–80°C) to introduce hydroxyl groups. Yield variations (57–87.5%) depend on solvent polarity and reaction time .
- Methoxylation : Employ dimethyl sulfate or methyl iodide in alkaline conditions to introduce the methoxy group. Temperature control (40–60°C) minimizes side reactions like demethylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol mixtures) ensures ≥95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches at 1670–1650 cm⁻¹ and hydroxyl (O–H) vibrations at 3300–3100 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns .
- ¹³C NMR : Anthraquinone carbonyls (δ 180–190 ppm) and methoxy carbons (δ 55–60 ppm) validate the structure .
- HPLC : Retention time comparison with authentic standards and UV-Vis spectral matching ensure purity (>98%) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer :
- Dose-Response Studies : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to identify concentration-dependent selectivity. Use human cell lines (e.g., HEK-293) and microbial strains (e.g., E. coli, C. albicans) .
- Mechanistic Profiling : Employ fluorescence quenching to assess DNA intercalation (via ethidium bromide displacement) and ROS generation assays (using DCFH-DA probes) to differentiate modes of action .
- Data Normalization : Control for solvent effects (e.g., DMSO ≤0.1%) and batch-to-batch variability by synthesizing multiple lots .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II (PDB ID: 1ZXM). Prioritize derivatives with lower ΔG values (< -8 kcal/mol) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Methoxy groups at C-3 enhance lipophilicity (logP ~2.5), improving membrane permeability .
- ADMET Prediction : Utilize SwissADME to optimize bioavailability (TPSA < 140 Ų) and minimize hepatotoxicity (CYP3A4 inhibition screening) .
Q. What analytical techniques resolve spectral overlaps in complex mixtures containing this compound and its degradation products?
- Methodological Answer :
- LC-MS/MS : Apply MRM (multiple reaction monitoring) for selective quantification. Use ESI+ mode with precursor ion m/z 299.1 [M+H]⁺ and product ions m/z 281.0 (loss of H₂O) and 253.1 (loss of CO) .
- 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., C-3 methoxy vs. C-7 methoxy) by mapping and couplings .
Q. How do solvent polarity and pH influence the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples in amber vials at 25°C/60% RH and 40°C/75% RH. Monitor degradation via UPLC at 0, 1, 3, and 6 months. Acetonitrile/water (70:30) at pH 5–7 minimizes hydrolysis .
- Degradation Kinetics : Fit data to first-order models to calculate t₁/₂. Methanol solutions exhibit t₁/₂ >12 months, while aqueous buffers (pH >8) reduce t₁/₂ to 3 months due to quinone reduction .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare IC₅₀ values in cancer (e.g., MCF-7, HepG2) vs. non-cancerous cells (e.g., NIH/3T3). Note differential expression of ABC transporters (e.g., P-gp) affecting compound retention .
- Metabolic Activity Assays : Pair MTT with resazurin assays to detect false positives from anthraquinone-mediated formazan precipitation .
Methodological Validation
Q. What protocols validate the reproducibility of anthraquinone quantification in plant extracts?
- Methodological Answer :
- Standard Addition : Spike known concentrations into crude extracts and recover >90% via SPE (C18 cartridges, methanol elution) .
- Interlaboratory Cross-Validation : Share samples with ≥3 independent labs using harmonized HPLC conditions (e.g., Zorbax SB-C18 column, 1 mL/min flow rate) .
Environmental and Safety Considerations
Q. What ecotoxicological assessments are required for lab-scale disposal of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
